molecular formula C4H8F2O2 B2813385 1-(Difluoromethoxy)propan-2-ol CAS No. 1824190-82-0

1-(Difluoromethoxy)propan-2-ol

Cat. No. B2813385
CAS RN: 1824190-82-0
M. Wt: 126.103
InChI Key: VGZMAUOFVPVYCA-UHFFFAOYSA-N
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Description

“1-(Difluoromethoxy)propan-2-ol” is a chemical compound with the molecular formula C4H8F2O2 . It has a molecular weight of 126.1 . The compound is also known by its IUPAC name, (2R)-1-(difluoromethoxy)-2-propanol .


Molecular Structure Analysis

The InChI code for “1-(Difluoromethoxy)propan-2-ol” is 1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Stereocontrolled Synthesis and Applications in Epoxypropane Production

Highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane was achieved through lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol. This process underscores the potential of using stereocontrolled synthesis for creating compounds with specific configurations, which could be relevant for applications in pharmaceuticals and materials science (Shimizu, Sugiyama, & Fujisawa, 1996).

Catalytic Annulations for Substituted Naphthalen-1-ols

Innovative iron-catalyzed intramolecular annulations of 1-(2-alkynylphenoxy)propan-2-ones have been developed. This atom-economical route includes dual C-H functionalizations to construct naphthalen-1-ol or anthracen-1-ol skeletons, indicating a route for the synthesis of complex aromatic compounds, which could have implications for the synthesis of materials or molecules with specific properties (Wang et al., 2009).

Polymerization of Dioxan-2-one

Research on the homopolymerization of 1,8-dioxan-2-one to high molecular weight poly(trimethylene carbonate) through ring-opening polymerization demonstrates the potential for creating biodegradable polymers. This synthesis pathway could offer insights into environmentally friendly materials production (Albertson & Sjöling, 1992).

Adsorption and Decomposition Studies

The adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts provide valuable information on the interactions between alcohols and catalyst surfaces. This research aids in understanding catalytic processes and the design of more efficient catalysts for industrial applications (Zawadzki et al., 2001).

Synthesis and Corrosion Inhibition

The synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their use as inhibitors for carbon steel corrosion showcases the application of these compounds in protecting metals from degradation. This highlights the importance of chemical synthesis in developing materials that can improve the longevity and durability of metal structures and components (Gao, Liang, & Wang, 2007).

properties

IUPAC Name

1-(difluoromethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZMAUOFVPVYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)propan-2-ol

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